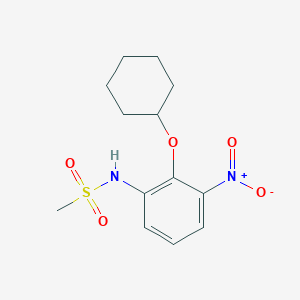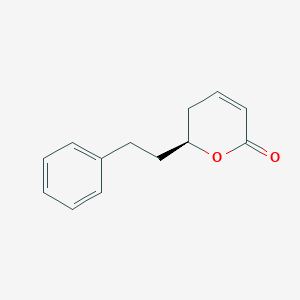![molecular formula C31H24F2N2O3 B12571126 Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-](/img/structure/B12571126.png)
Acetic acid, 2-[[2'-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1'-biphenyl]-3-yl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring substituted with ethyl and fluorophenyl groups, linked to a biphenyl moiety and further connected to an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Substitution with ethyl and fluorophenyl groups: The imidazole ring is then subjected to electrophilic aromatic substitution reactions to introduce the ethyl and fluorophenyl groups.
Coupling with biphenyl moiety: The substituted imidazole is coupled with a biphenyl derivative using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Attachment of the acetic acid group: Finally, the biphenyl-imidazole intermediate is reacted with an acetic acid derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Large-scale production typically employs continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Coupling: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Coupling: Palladium catalysts, along with ligands and bases, are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes, receptors, or proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 2-[[2’-[1-ethyl-4,5-diphenyl-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]-: Similar structure but lacks the fluorophenyl groups.
Acetic acid, 2-[[2’-[1-methyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]-: Similar structure but has a methyl group instead of an ethyl group.
Uniqueness
The presence of the ethyl and fluorophenyl groups in acetic acid, 2-[[2’-[1-ethyl-4,5-bis(4-fluorophenyl)-1H-imidazol-2-yl][1,1’-biphenyl]-3-yl]oxy]- imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. These features make it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C31H24F2N2O3 |
|---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
2-[3-[2-[1-ethyl-4,5-bis(4-fluorophenyl)imidazol-2-yl]phenyl]phenoxy]acetic acid |
InChI |
InChI=1S/C31H24F2N2O3/c1-2-35-30(21-12-16-24(33)17-13-21)29(20-10-14-23(32)15-11-20)34-31(35)27-9-4-3-8-26(27)22-6-5-7-25(18-22)38-19-28(36)37/h3-18H,2,19H2,1H3,(H,36,37) |
InChI Key |
SJXVMUMNDCYJSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N=C1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Dimethyl bis[2-(4-methoxyphenyl)-2-oxoethyl]propanedioate](/img/structure/B12571055.png)

![Benzene, 1,3-bis[(6-bromohexyl)oxy]-](/img/structure/B12571066.png)
![1,7-Diazaspiro[4.4]nonan-6-one, 7-(diphenylmethyl)-](/img/structure/B12571077.png)
![[2-(But-2-en-2-yl)phenyl]methanol](/img/structure/B12571079.png)
![5-[(4-Methoxyphenyl)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B12571087.png)





![1-Propanesulfonic acid, 3,3',3''-[1,3,5-triazine-2,4,6-triyltris(oxy)]tris-](/img/structure/B12571130.png)
